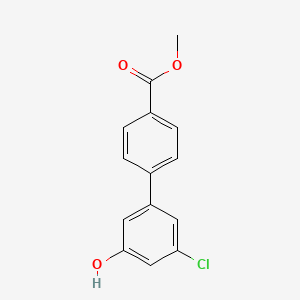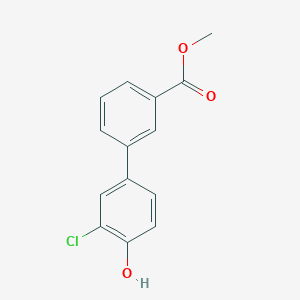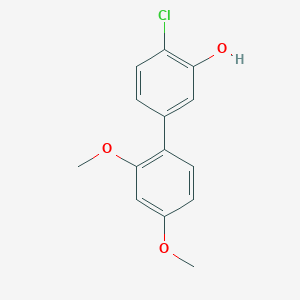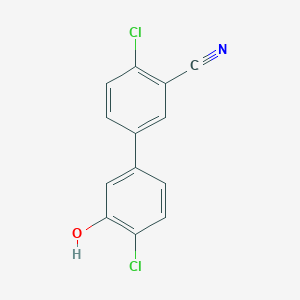![molecular formula C14H12ClNO2 B6381553 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-10-0](/img/structure/B6381553.png)
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-Cl-5-MAP) is a phenolic compound belonging to the family of N-methylaminocarbonyl compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. 3-Cl-5-MAP has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. The compound has been used to study the mechanism of action of several drugs, such as imatinib, and to evaluate the in vitro cytotoxicity of several compounds. It has also been used in the synthesis of several compounds, such as antifungal agents, and to study the metabolism of several drugs.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, leading to the inhibition of their activity. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to interact with several cellular receptors, such as the serotonin receptor, leading to the modulation of their activity.
Biochemical and Physiological Effects
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, such as cytochrome P450 enzymes, and to modulate the activity of several cellular receptors, such as the serotonin receptor. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is highly toxic and should only be handled with appropriate safety measures.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. One potential direction is the use of the compound as a drug delivery system, as it has been shown to interact with several cellular receptors. Additionally, the compound could be used to study the metabolism of drugs, as well as to study the mechanism of action of several compounds. Additionally, the compound could be used in the synthesis of new compounds, such as antifungal agents. Finally, the compound could be used to study the biochemical and physiological effects of several compounds.
Synthesemethoden
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 5-chloro-3-nitrophenol with N-methylmorpholine in an aqueous solution. This reaction is followed by the addition of sodium hydroxide and the subsequent formation of 3-chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol. The second step involves the removal of the methyl group from the N-methylaminocarbonyl group, which is achieved by the addition of hydrochloric acid and the subsequent formation of the desired product.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWSJNUDJACOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686036 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1262003-10-0 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)
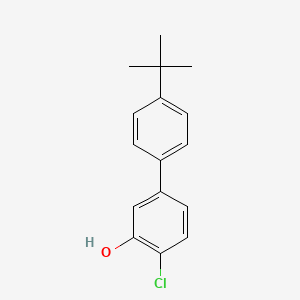

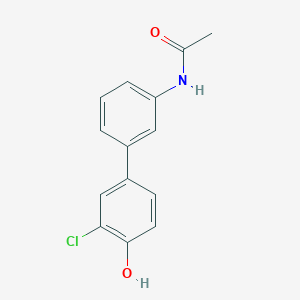

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)
